![molecular formula C10H11BrO3S B5688673 4-[(4-bromophenyl)sulfonyl]-2-butanone](/img/structure/B5688673.png)
4-[(4-bromophenyl)sulfonyl]-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-bromophenyl)sulfonyl]-2-butanone is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. This compound is commonly referred to as BPSB and is used in various fields such as pharmaceuticals, agrochemicals, and material science. BPSB has a unique chemical structure that makes it an essential component in the synthesis of various compounds. In
Mecanismo De Acción
BPSB acts as a sulfonylating agent, which means that it adds a sulfonyl group to the target molecule. The mechanism of action involves the reaction between BPSB and the target molecule, which leads to the formation of a covalent bond between the sulfonyl group and the target molecule. This covalent bond alters the properties of the target molecule, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BPSB depend on the target molecule and the type of covalent bond formed. BPSB is known to have antibacterial and antitumor properties due to the formation of covalent bonds with sulfonamide compounds. BPSB is also known to have chiral properties, which makes it an essential component in the synthesis of chiral compounds. Additionally, BPSB is used in material science, where it alters the properties of the target molecule, leading to the formation of new materials with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPSB has several advantages for lab experiments. It is easy to synthesize, and the yield of the reaction can be optimized by adjusting the reaction conditions. BPSB is also versatile and can be used in various fields of scientific research. However, BPSB has some limitations. It is toxic and requires the use of protective equipment during handling. Additionally, BPSB is not soluble in water, which limits its use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on BPSB. One direction is the synthesis of new chiral compounds using BPSB as a building block. Additionally, the antibacterial and antitumor properties of BPSB can be further explored to develop new drugs. BPSB can also be used in the synthesis of new materials with unique properties. Finally, the toxicity of BPSB can be further studied to determine its safe handling and disposal methods.
Conclusion:
In conclusion, 4-[(4-bromophenyl)sulfonyl]-2-butanone is a chemical compound with diverse applications in scientific research. It is used as a building block in the synthesis of various compounds, including sulfonamide compounds, chiral compounds, and materials. BPSB has several advantages for lab experiments, but it also has some limitations. The future directions for research on BPSB include the synthesis of new chiral compounds, the development of new drugs, and the synthesis of new materials. The study of BPSB has the potential to lead to significant advancements in various fields of scientific research.
Métodos De Síntesis
The synthesis of BPSB involves the reaction between 4-bromobenzene sulfonyl chloride and 2-butanone in the presence of a base. The reaction occurs via nucleophilic substitution, and the product is obtained through purification and recrystallization. The yield of the reaction depends on the reaction conditions, such as temperature, solvent, and the concentration of the reactants.
Aplicaciones Científicas De Investigación
BPSB has a wide range of applications in scientific research. It is used as a building block in the synthesis of various compounds. BPSB is used in the synthesis of sulfonamide compounds, which have antibacterial and antitumor properties. BPSB is also used in the synthesis of chiral compounds, which are used in pharmaceuticals and agrochemicals. Additionally, BPSB is used in material science, where it is used as a building block in the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
4-(4-bromophenyl)sulfonylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3S/c1-8(12)6-7-15(13,14)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKLZZDOONWFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)sulfonylbutan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

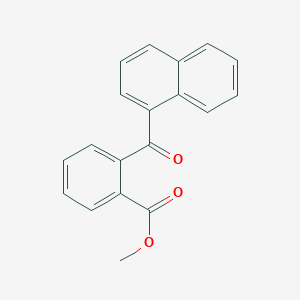
![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)
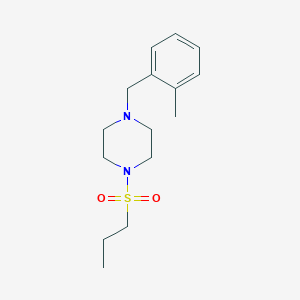
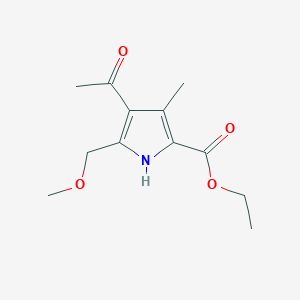
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5688625.png)
![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)
![ethyl 4-[(4-benzyl-2-oxopyrrolidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5688650.png)
![4-{[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5688656.png)
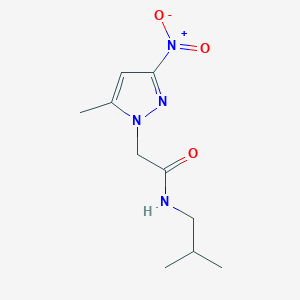
![1,1'-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5688686.png)
![2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)
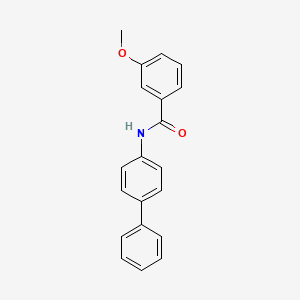
![dimethyl 5-[(2-thienylacetyl)amino]isophthalate](/img/structure/B5688710.png)